Product packaging for 5-Bromo-2,6-dimethyl-2H-indazole(Cat. No.:CAS No. 1159511-90-6)

5-Bromo-2,6-dimethyl-2H-indazole

Cat. No.: B1438481
CAS No.: 1159511-90-6
M. Wt: 225.08 g/mol
InChI Key: YXQQOUJQUKPYGU-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Medicinal Chemistry and Drug Discovery

Indazole heterocycles are a cornerstone in the development of new therapeutic agents, demonstrating a remarkable spectrum of biological activities. nih.govnih.gov Although derivatives of indazole are rare in nature, their synthetic analogues have been extensively investigated, leading to the discovery of compounds with anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. nih.govresearchgate.net The versatility of the indazole scaffold allows for diverse substitutions, which in turn modulates its pharmacological profile. nih.govpnrjournal.com

The significance of this heterocyclic system is underscored by its presence in several FDA-approved drugs. For instance, Pazopanib and Axitinib are tyrosine kinase inhibitors used in cancer therapy, while Granisetron serves as a 5-HT3 receptor antagonist to manage chemotherapy-induced nausea. pnrjournal.comresearchgate.net These examples highlight the ability of the indazole core to interact with various biological targets, solidifying its status as an important pharmacophore in modern drug design. pnrjournal.com Researchers continue to explore new synthetic methodologies for indazole derivatives to expand the chemical space for drug discovery and develop novel agents against various diseases, including parasitic infections. nih.govaustinpublishinggroup.com

Overview of 2H-Indazole Scaffold Research

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and, therefore, more common. nih.gov However, the 2H-indazole scaffold is a crucial motif in its own right and is present in numerous biologically active molecules. researchgate.net Both the 1H- and 2H-isomers are vital for drug development, and the synthesis of N-substituted derivatives of either form is a key focus of medicinal chemistry. researchgate.net

Research into the 2H-indazole scaffold has been driven by its identification in potent therapeutic agents. For example, certain 2H-indazole derivatives exhibit strong inhibitory activity against critical targets like tropomyosin-related kinase (TrkA), which is implicated in pain, inflammation, and cancer. acs.org The development of efficient synthetic strategies, such as the late-stage functionalization of the 2H-indazole core via C-H activation, is an active area of research. rsc.org These advanced methods allow for the precise and rapid modification of the scaffold, facilitating the creation of compound libraries for drug screening and the optimization of lead compounds. acs.orgrsc.org The ability to selectively synthesize and functionalize 2H-indazoles is crucial for exploring their full therapeutic potential. acs.org

Research Context and Broad Utility of 5-Bromo-2,6-dimethyl-2H-indazole

Within the diverse family of indazole derivatives, This compound emerges as a valuable chemical intermediate. chemimpex.com Its structure, featuring a bromine atom and two methyl groups on the 2H-indazole core, provides specific chemical properties and points for further molecular elaboration. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, a common strategy in medicinal chemistry to build more complex molecules.

This compound is primarily utilized as a building block in organic synthesis for the creation of novel compounds intended for pharmaceutical and agrochemical research. chemimpex.com Its utility lies in its role as a starting material or intermediate in the synthesis of more complex molecules that are then tested for specific biological activities. Researchers in fields like oncology and neuropharmacology may use this compound to develop new therapeutic agents. chemimpex.com The stability and defined reactivity of this compound make it a reliable component in multi-step synthetic pathways aimed at discovering innovative drugs and other functional chemical products. chemimpex.com

Chemical Compound Data

Below are tables detailing the properties of the primary compound discussed in this article.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1159511-90-6 sigmaaldrich.com
Molecular Formula C₉H₉BrN₂ nih.gov
Molecular Weight 225.09 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key YXQQOUJQUKPYGU-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B1438481 5-Bromo-2,6-dimethyl-2H-indazole CAS No. 1159511-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,6-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-9-7(4-8(6)10)5-12(2)11-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQQOUJQUKPYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C=C2C=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657252
Record name 5-Bromo-2,6-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-90-6
Record name 5-Bromo-2,6-dimethyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,6-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological and Medicinal Applications of 5 Bromo 2,6 Dimethyl 2h Indazole Derivatives

Role in Pharmaceutical Development and Drug Discovery

5-Bromo-2,6-dimethyl-2H-indazole is a valuable chemical compound that serves as a crucial intermediate in the synthesis of new pharmaceutical agents. chemimpex.com Its structural characteristics, including the presence of bromine and methyl groups, enhance its reactivity and functional diversity, making it a versatile building block in medicinal chemistry. chemimpex.com The stability of the compound and the ease with which it can be chemically modified allow for the tailored design of molecules aimed at specific biological targets. chemimpex.com

The indazole scaffold, in general, is a well-established pharmacophore found in numerous compounds with a wide array of biological activities, including antitumor and anti-inflammatory properties. nih.gov Researchers utilize derivatives of this compound to explore new drug candidates, particularly in the fields of oncology and neuropharmacology, due to their potential for effective interaction with biological systems. chemimpex.com The ability to systematically modify the indazole ring at various positions is key to optimizing the biological activity and developing lead compounds for potential new therapies.

Investigations in Oncology and Antitumor Activities

The indazole nucleus is a core component of several approved anticancer drugs, highlighting its importance in oncology research. nih.gov Derivatives of bromo-substituted indazoles and related structures have been a major focus of investigation for their potential as antitumor agents.

Research into closely related bromo-substituted heterocyclic compounds has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a series of novel 5-bromo-7-azaindolin-2-one derivatives, which share a bromo-substituted heterocyclic core, were synthesized and evaluated for their in vitro antitumor effects. nih.gov Many of these compounds exhibited broad-spectrum antitumor potency, in some cases exceeding that of the established drug Sunitinib. nih.gov The most potent compound from this series showed IC₅₀ values in the low micromolar range against liver (HepG2), lung (A549), and ovarian (Skov-3) cancer cell lines. nih.gov These findings underscore the potential of designing bromo-substituted heterocyclic compounds as effective antiproliferative agents.

Antiproliferative Activity of Selected 5-Bromo-7-azaindolin-2-one Derivatives vs. Sunitinib nih.gov
CompoundIC₅₀ (μM) vs. HepG2IC₅₀ (μM) vs. A549IC₅₀ (μM) vs. Skov-3
23cData not available3.103Data not available
23dData not availableData not available3.721
23p (most active)2.3573.0122.846
Sunitinib (Reference)31.59429.25731.983

A primary mechanism through which many indazole derivatives exert their antitumor effects is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, survival, and differentiation. nih.gov Pazopanib, an indazole-containing drug, functions as a tyrosine kinase inhibitor. nih.gov Research on a related compound, 5-Bromo-6-fluoro-2-methyl-2H-indazole, has shown it effectively inhibits Fibroblast Growth Factor Receptor (FGFR) kinases, with IC₅₀ values indicating potent activity against cancer cell lines. The development of novel indazole derivatives often focuses on their potential as inhibitors of specific kinases, such as FGFR, which are implicated in various cancers. nih.gov Structure-activity relationship (SAR) studies reveal that modifications to the indazole ring can significantly enhance inhibitory potency.

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Excess cellular levels of reactive oxygen species (ROS) can damage cellular components and trigger apoptotic pathways. nih.gov ROS are known to play a central role in regulating the main signaling pathways of apoptosis. nih.gov Some anticancer compounds function by generating ROS, leading to the self-destruction of cancer cells. nih.govnih.gov For example, diallyl trisulfide (DATS), a component of garlic, induces apoptosis in human breast cancer cells, an effect associated with the production of ROS. nih.gov While not directly demonstrated for this compound itself, the modulation of ROS levels to promote apoptosis is a known anticancer mechanism that could be relevant for this class of compounds. nih.gov

The spread of cancer through cell migration and invasion is a major cause of mortality. Some cancer chemopreventive agents are known to inhibit these processes. Research has shown that the inhibition of cell migration can be linked to the modulation of ROS levels. nih.gov For instance, the anticancer agent DATS was found to inhibit the migration of human breast cancer cells, and this effect was significantly linked to ROS. nih.gov This highlights a potential mechanism for investigation in other compounds that may influence cellular redox balance.

Neuropharmacological Research Avenues

Beyond oncology, derivatives of this compound are being explored for their potential in neuropharmacology. chemimpex.com The compound serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The versatility of the indazole scaffold allows for its application in developing novel therapeutic agents that can interact effectively with biological targets within the central nervous system. chemimpex.com

Antimicrobial and Antiparasitic Potential

Derivatives of 2H-indazole have been investigated for their efficacy against a variety of pathogens, including bacteria, fungi, and parasites. researchgate.netsemanticscholar.org

Antibacterial Studies

Indazole derivatives have demonstrated notable antibacterial activity. For instance, a series of N-methyl-3-aryl indazoles were found to be effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. researchgate.net While specific studies focusing solely on this compound derivatives are limited in the provided results, the general antibacterial potential of the indazole class is well-established. nih.govresearchgate.net Research has shown that certain substituted indazole derivatives exhibit significant inhibitory action against various bacterial species. pnrjournal.com

Antifungal (Anticandidal) Research

The antifungal properties of indazole derivatives, particularly against Candida species, have been a subject of investigation. researchgate.netnih.gov Some 2,3-diphenyl-2H-indazole derivatives have shown in vitro activity against Candida albicans and Candida glabrata. nih.gov The structural modifications of these derivatives, such as the replacement of methyl ester or carboxylic acid groups with carbamates and carboxamides, have been explored to enhance their anticandidal activity. nih.gov One study highlighted that two 2,3-diphenyl-2H-indazole derivatives exhibited growth inhibition against both C. albicans and C. glabrata. semanticscholar.org

Antileishmanial Investigations

Research into the antileishmanial properties of indazole derivatives has shown promising results. nih.govresearchgate.net Specifically, 2-benzyl-5-nitroindazolin-3-one derivatives have been tested in vitro against Leishmania amazonensis. nih.govresearchgate.net These studies revealed that some of these compounds were as active as the standard drug Amphotericin B against intracellular amastigotes. nih.gov The structure-activity relationship (SAR) analysis indicated that hydrophilic fragments at position 1 of the 2-benzyl-5-nitroindazolin-3-one structure played a crucial role in improving the selectivity of these compounds. nih.gov The most potent compound identified was 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, which showed a high selectivity index. nih.gov

Other Antiparasitic Properties

Beyond leishmaniasis, indazole derivatives have been explored for their activity against other protozoan parasites. sci-hub.senih.gov Studies have reported the antiprotozoal activity of 2-phenyl-2H-indazole derivatives against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov Biological evaluations have shown that these derivatives can be more potent than the commonly used drug, metronidazole. semanticscholar.org The presence of electron-withdrawing groups on the 2-phenyl ring appears to enhance the antiprotozoal activity. nih.gov In vitro and in vivo studies have also demonstrated the potential of indazole derivatives against Trichomonas vaginalis and Trypanosoma cruzi. nih.govresearchgate.net

Anti-inflammatory Properties and Mechanisms

Indazole and its derivatives have shown significant anti-inflammatory potential. researchgate.netresearchgate.net Studies have demonstrated their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. semanticscholar.orgresearchgate.net In vivo studies using carrageenan-induced hind paw edema in rats showed that indazole derivatives significantly reduced inflammation in a dose- and time-dependent manner. researchgate.net The mechanism of this anti-inflammatory action is believed to involve the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as free radical scavenging activity. researchgate.net Docking calculations have suggested a similar binding mode for some 2H-indazole derivatives to that of rofecoxib, a known COX-2 inhibitor. semanticscholar.org

Additional Pharmacological Activities

The pharmacological profile of indazole derivatives extends beyond antimicrobial and anti-inflammatory effects. These compounds have been investigated for a variety of other biological activities, making them versatile scaffolds in drug discovery. nih.govsci-hub.se Some of the other reported activities include:

Anticancer: Certain indazole derivatives have been developed as tyrosine kinase inhibitors for cancer treatment. nih.govpnrjournal.com

Anti-HIV: The indazole nucleus is found in compounds with anti-HIV properties. nih.govresearchgate.net

Anti-hypertensive: Some derivatives have shown potential in managing hypertension. researchgate.net

Neurological Disorders: this compound is utilized in research for developing drugs to treat neurological disorders. chemimpex.com

Agricultural Chemistry: This specific compound is also used in formulating agrochemicals. chemimpex.com

Anti-aggregatory and Vasorelaxant Activity

While specific studies on the anti-aggregatory and vasorelaxant activities of this compound derivatives are not extensively documented in publicly available research, the broader class of indazole derivatives has shown significant potential in these areas.

One of the notable indazole derivatives with vasorelaxant and anti-platelet aggregation properties is YC-1. nih.gov This compound has been investigated for its therapeutic potential in circulatory disorders. nih.gov

Furthermore, research into other indazole structures has provided insights that could be relevant for the future design of this compound derivatives. For instance, a study on 1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives identified them as protease-activated receptor 4 (PAR4) antagonists, which play a role in platelet aggregation. nih.gov The structure-activity relationship (SAR) of these compounds highlighted the importance of specific functional groups for their anti-PAR4 activity. nih.gov

Table 1: Antiplatelet Activity of Selected YD-3 Derivatives
CompoundStructureInhibitory Effect on PAR4-mediated Platelet Aggregation
YD-3 Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoateLead compound
Compound 33 Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoateMost potent
Compound 83 Ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoateDual inhibitory effects on PAR4 and thromboxane (B8750289) formation

Data sourced from a study on YD-3 derivatives as anti-PAR4 agents. nih.gov

Although these findings are for 1H-indazole derivatives, they provide a valuable starting point for designing and evaluating 2H-indazole derivatives like those of this compound for similar activities.

Anti-HIV Activities

The indazole nucleus is recognized for its presence in compounds with a range of antiviral activities, including against the Human Immunodeficiency Virus (HIV). nih.govnih.gov While specific research on the anti-HIV activities of this compound derivatives is limited, the broader class of indazole derivatives has been a subject of interest in the development of novel anti-HIV agents.

General reviews on the biological perspectives of indazole-containing derivatives frequently list anti-HIV as one of the significant pharmacological activities of this class of compounds. nih.gov This suggests that the indazole scaffold is a viable pharmacophore for the design of new antiviral drugs. The specific substitutions on the indazole ring are crucial for the potency and selectivity of the anti-HIV activity.

Contraceptive Applications

Indazole derivatives have emerged as a promising class of non-hormonal male contraceptive agents. Research in this area has led to the development of compounds that can induce reversible infertility in males. One such derivative is gamendazole, an indazole carboxylic acid that has been studied for its effects on Sertoli cells in the testes. nih.gov

Another line of research has focused on indazole-3-carboxylic acid derivatives. nih.gov For example, two compounds, 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide and 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid, have demonstrated potential as oral contraceptives for men. nih.gov These compounds appear to work by disrupting the junctions between Sertoli cells and germ cells, leading to a loss of germ cells from the seminiferous epithelium. nih.gov Studies in rats have shown these effects to be reversible and without significant toxic side effects. nih.gov

While these examples are 1H-indazole derivatives, they underscore the potential of the indazole scaffold in the development of male contraceptives. Future research could explore whether derivatives of this compound exhibit similar activities.

Osteoporosis Treatment Potential

A significant development in the application of indazole derivatives is in the potential treatment of osteoporosis. A series of indazole derivatives have been identified as activators of Sirtuin 1 (Sirt 1), an enzyme that plays a role in osteogenesis (bone formation). nih.gov

Through high-throughput screening, a lead compound was identified, and subsequent optimization of the substituents on the indazole ring led to the discovery of a more potent derivative, compound 13 in the study by Atobe et al. nih.gov This compound not only showed enhanced Sirt 1 activity but also demonstrated osteogenic activity in a cell-based assay. nih.gov These findings suggest that Sirt 1 activators based on the indazole scaffold are potential candidates for the development of new treatments for osteoporosis. nih.govnih.gov

Table 2: Osteogenic Activity of a Selected Indazole Derivative
CompoundSirt 1 Activating ActivityOsteogenesis Activity
Compound 13 (Atobe et al.) EC50 = 0.40 μMDemonstrated in cell assay

Data sourced from a study on indazole derivatives as Sirt 1 activators. nih.gov

This area of research is particularly promising for derivatives of this compound, as the development of orally active small molecules for osteoporosis treatment is a significant therapeutic goal.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Indazole Derivatives

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are therefore crucial for the design of potent and selective therapeutic agents.

For anti-aggregatory activity , SAR studies on YD-3 derivatives, which are 1H-indazoles, have shown that modifications to the benzyl (B1604629) group at the N-1 position can significantly impact their potency as PAR4 antagonists. For example, the introduction of a chloro substituent on the benzyl ring was found to be beneficial for the activity. nih.gov

In the context of osteoporosis treatment , the optimization of substituents on the indazole ring was key to enhancing Sirt 1 activation. nih.gov The specific substitutions that led to compound 13 in the study by Atobe et al. underscore the importance of fine-tuning the chemical structure to achieve the desired biological effect. nih.govnih.gov

For anti-HIV applications , while specific SAR for this compound is not available, studies on other heterocyclic cores like 2-phenyl-2H-indazoles have shown that electron-withdrawing groups on the 2-phenyl ring can favor antiprotozoal activity, a finding that could be explored in the context of anti-HIV activity. nih.govnih.gov

Regarding contraceptive applications , the development of indazole-3-carboxylic acid derivatives has highlighted the importance of the substituent at the 3-position for their activity as male contraceptive agents. nih.gov

The diverse biological activities of indazole derivatives are a testament to the versatility of this scaffold in medicinal chemistry. researchgate.net SAR and SPR studies will continue to be instrumental in unlocking the full therapeutic potential of this class of compounds, including the derivatives of this compound.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with the active site of a target protein.

For indazole derivatives, molecular docking has been successfully employed to elucidate their potential as inhibitors for various protein targets, including kinases, which are often implicated in cancer. For instance, studies on other indazole analogs have explored their binding efficacy against renal cancer-related proteins (PDB: 6FEW) and dehydrosqualene synthase (PDB ID: 2ZCS), revealing key amino acid interactions and binding energies. nih.govresearchgate.net In one such study, certain 3-carboxamide indazole derivatives demonstrated high binding energies, suggesting strong potential for inhibition. nih.gov Similarly, docking studies of different indazole series against the breast cancer aromatase enzyme have identified compounds with significant binding affinities, highlighting interactions with residues like Arg115 and Met374. derpharmachemica.com

In the context of 5-Bromo-2,6-dimethyl-2H-indazole, docking studies would be critical to predict its interaction with a range of biological targets. The bromine atom at the C5 position can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity. analis.com.my The methyl groups at C2 and C6 positions would influence the molecule's conformation and hydrophobic interactions within a protein's binding pocket. A hypothetical docking study would involve preparing the 3D structure of this compound and docking it into the active sites of various clinically relevant proteins to predict its binding mode and affinity, thereby guiding further experimental validation.

Table 1: Potential Protein Targets for Molecular Docking of this compound

Target Class Specific Example(s) Rationale for Selection
Tyrosine Kinases VEGFR-2, EGFR, FGFRs Indazole scaffolds are common in approved kinase inhibitors. nih.gov
Serine/Threonine Kinases ROCK, Protein Kinase C Indazole derivatives have shown inhibitory activity against these targets. nih.gov
Poly(ADP-ribose) polymerase PARP1, PARP2 The indazole core is present in PARP inhibitors like Niraparib. nih.gov

Density Functional Theory (DFT) for Mechanistic Elucidation of Reactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net In chemistry, it is a powerful tool for elucidating reaction mechanisms, calculating molecular properties, and understanding chemical reactivity. mdpi.com

DFT calculations have been applied to the indazole scaffold to study various aspects of its chemical behavior. For example, DFT has been used to investigate the regioselectivity of N-alkylation reactions on substituted indazoles, such as methyl 5-bromo-1H-indazole-3-carboxylate. researchgate.netnih.gov These studies can rationalize why a reaction yields the N1- or N2-substituted product by calculating the energies of transition states and intermediates, revealing that factors like chelation with metal cations can drive regioselectivity. researchgate.netnih.gov DFT is also used to calculate frontier molecular orbitals (HOMO-LUMO), which helps in understanding the electronic properties and reactivity of molecules. nih.gov For a series of 3-carboxamide indazoles, DFT computations were used to determine their geometrical optimization and identify derivatives with high HOMO-LUMO energy gaps, indicating greater stability. nih.govresearchgate.net

For this compound, DFT could be employed to:

Elucidate Reaction Mechanisms: Predict the outcomes of further functionalization, such as additional halogenation or cross-coupling reactions. For instance, DFT could model the mechanism of a C-H bond cleavage reaction to introduce new substituents. rsc.org

Calculate Electronic Properties: Determine properties like the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. nih.gov

Analyze Vibrational Spectra: Predict infrared (IR) and Raman spectra to aid in the experimental characterization of the compound.

These theoretical calculations provide a foundational understanding of the molecule's intrinsic reactivity and electronic characteristics. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.orgjocpr.com By correlating molecular descriptors (physicochemical, topological, or electronic properties) with observed activity, QSAR models can predict the activity of new, untested compounds. mdpi.com

The indazole scaffold has been the subject of QSAR studies to guide the design of more potent inhibitors for specific biological targets. For example, 3D-QSAR studies have been performed on indazole derivatives to understand the structural requirements for inhibiting Hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy. nih.gov Such models generate steric and electrostatic maps that provide a framework for designing new derivatives with improved potency. nih.gov The interpretation of QSAR models can reveal that specific functional groups or structural fragments are either favorable or unfavorable for a particular biological activity. nih.gov

A QSAR model for a series of compounds including this compound would involve:

Dataset Compilation: Assembling a series of structurally related indazole derivatives with measured biological activity against a specific target.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the series.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a model correlating descriptors with activity. nih.gov

Validation: Rigorously validating the model to ensure its predictive power. jocpr.com

In Silico Toxicity Predictions

In silico toxicology involves the use of computational models to predict the potential toxicity of chemical substances. oup.com These predictions are crucial in the early stages of drug discovery to flag compounds that may have adverse effects, thereby reducing the reliance on animal testing and saving resources. nih.govmdpi.com Predictions typically cover ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. healthinformaticsjournal.com

For halogenated heterocyclic compounds like this compound, in silico models can predict a range of toxicity endpoints. Recent machine learning models have been developed to predict the toxicity of halogenated aromatic compounds, assessing endpoints such as genotoxicity, cardiotoxicity, and hepatotoxicity. nih.gov Interestingly, some studies suggest that halogenation does not inherently increase toxicity and that polyhalogenated scaffolds may even show reduced toxicity. nih.gov Various web-based tools and software platforms, such as ADMETlab and ProTox-II, can predict profiles for cytotoxicity, mutagenicity, and carcinogenicity. mdpi.com

A theoretical ADMET profile for this compound would assess properties such as:

Ames Mutagenicity: Prediction of the compound's potential to cause DNA mutations.

Hepatotoxicity: Assessment of potential for drug-induced liver injury. nih.gov

Cardiotoxicity: Evaluation of effects on cardiac function, such as hERG channel inhibition.

Blood-Brain Barrier (BBB) Permeability: Prediction of whether the compound can cross into the central nervous system. healthinformaticsjournal.com

Cytochrome P450 (CYP) Inhibition: Assessment of the potential for drug-drug interactions.

Table 2: Representative In Silico Toxicity and ADMET Endpoints

Parameter Description Predicted Outcome for a Drug Candidate
Ames Test Predicts mutagenic potential. Non-mutagenic
Hepatotoxicity Predicts potential for liver damage. Low risk
hERG Inhibition Predicts risk of cardiac arrhythmia. Non-inhibitor
Blood-Brain Barrier (BBB) Predicts ability to cross into the brain. Varies (desired based on target)
P-glycoprotein Substrate Predicts if the compound is actively transported out of cells. Non-substrate

Conformational Analysis and Tautomerism Studies of Indazole Scaffolds

The indazole ring system can exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole. nih.gov The position of substituents can influence the relative stability and reactivity of these tautomers. Computational methods, particularly DFT, are invaluable for studying the energetic differences between tautomers and isomers. nih.gov

For the parent indazole, calculations have shown the 1H-tautomer to be approximately 15 kJ·mol⁻¹ more stable than the 2H-tautomer. nih.gov However, in this compound, the presence of a methyl group at the N2 position locks the molecule into the 2H-indazole form, preventing annular tautomerism.

Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, would still be relevant. While the fused ring system is largely planar, the orientation of the methyl groups and their rotation could be studied. Computational methods can be used to find the lowest energy conformation of the molecule, which is crucial for accurate molecular docking and QSAR studies. nih.gov DFT calculations could be used to optimize the geometry of this compound and confirm its most stable three-dimensional structure. Such studies on related heterocyclic systems have resolved structural ambiguities and validated experimental findings. researchgate.net

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Analogues for Enhanced Bioactivity

The chemical structure of 5-Bromo-2,6-dimethyl-2H-indazole, characterized by its bromine and methyl group substitutions, presents a fertile ground for the design and synthesis of novel analogues with potentially enhanced biological activity. chemimpex.com The process of creating these new molecules often involves multi-step heterocyclic synthesis. For instance, the synthesis of related bromo-fluoro-substituted indazoles can be achieved through the cyclization of halogenated aniline (B41778) precursors, followed by alkylation to introduce the methyl group. The stability and ease of modification of the this compound structure make it a valuable intermediate in the creation of more complex molecules with specific biological functions. chemimpex.com

The exploration of structure-activity relationships (SAR) is crucial in guiding the design of these new analogues. By systematically modifying the substituents on the indazole core, researchers can investigate how these changes affect the compound's interaction with biological targets. nih.gov For example, the introduction of different functional groups at various positions on the indazole ring can significantly influence the compound's potency and selectivity as a kinase inhibitor. nih.gov The goal is to develop derivatives with improved efficacy and a better pharmacological profile. nih.gov

Exploration of New Biological Targets and Pathways

The indazole core is a key pharmacophore that allows for a variety of interactions with biological targets, making it a valuable scaffold in drug design. nih.gov Indazole derivatives have shown the ability to inhibit a range of enzymes and bind to various receptors, thereby influencing cellular responses. A significant area of research focuses on their role as kinase inhibitors, which are crucial in cancer treatment. nih.govrsc.org Kinases, such as tyrosine kinase, cyclin-dependent kinase, and aurora kinase, are key players in cell signaling pathways, and their inhibition can halt cancer progression. nih.gov Indazole-based compounds have been developed to target specific kinases like EGFR and VEGFR. nih.gov

Beyond oncology, indazole derivatives are being investigated for their potential in treating a variety of other conditions. For example, some indazoles have been identified as inhibitors of phosphoinositide 3-kinase δ, a target for respiratory diseases. Others have shown promise as bacterial DNA gyrase B inhibitors, offering a potential new mechanism to combat antibiotic resistance. nih.gov The diverse biological activities of indazole derivatives also include anti-inflammatory, anti-HIV, and antihypertensive properties. nih.gov The exploration of new biological targets for compounds like this compound could lead to the development of novel therapies for a wide range of diseases. nih.gov

Applications in Advanced Materials Science

The unique chemical properties of this compound also lend themselves to applications in the field of advanced materials science. chemimpex.com The indazole structure can be incorporated into polymers and coatings, contributing to the development of new materials with specific functionalities. chemimpex.com The presence of the bromine atom, in particular, enhances the reactivity of the compound, making it a useful building block in the synthesis of complex materials. While the primary focus of research on this compound has been in the pharmaceutical realm, its potential in materials science represents a growing area of interest. The development of novel indazole-based materials could lead to advancements in various technologies, from electronics to specialized coatings.

Translational Research Prospects and Clinical Development of Indazole-Based Therapeutics

The journey of a promising compound from the laboratory to the clinic is a long and complex one, involving extensive translational research and clinical development. Several indazole-based drugs have already successfully navigated this path and are commercially available, including axitinib, linifanib, and niraparib, which are used in the treatment of various cancers. rsc.org These successes provide a strong foundation for the continued development of new indazole therapeutics. rsc.org

The development of indazole derivatives as anticancer agents is a particularly active area of research. nih.gov Scientists are focused on designing and synthesizing new compounds with improved anticancer efficacy. nih.gov For example, some indazole derivatives have shown outstanding activity against various tumor types. nih.gov The translational potential of these compounds is significant, with the ultimate goal of bringing new and more effective cancer treatments to patients. nih.gov Furthermore, the application of indazole derivatives extends beyond cancer, with some compounds being investigated for their potential in treating inflammatory conditions and neurodegenerative disorders. nih.gov For instance, benzydamine, an indazole derivative, is used topically to treat inflammation in the mouth and oropharynx. dovepress.com

Integration with Nanotechnology for Drug Delivery Systems

The integration of nanotechnology with drug delivery offers a promising avenue to enhance the therapeutic efficacy of indazole-based compounds. Nanoparticle drug delivery systems can improve the solubility of hydrophobic drugs, enhance their distribution in the body, and enable targeted delivery to specific sites, such as tumors. nih.gov This targeted approach can help to minimize off-target effects and increase the concentration of the drug at the site of action. nih.gov

Various types of nanoparticles, including lipid-based and polymer-based nanocarriers, are being explored for the delivery of cancer therapies. nih.gov These systems can be designed to encapsulate indazole derivatives and release them in a controlled manner. For instance, self-organized nanogels made from polysaccharide derivatives have shown potential as carriers for anti-cancer drugs. koreascience.kr The surface of these nanoparticles can also be modified with targeting ligands to further enhance their specificity for cancer cells. koreascience.kr By combining the potent biological activity of indazole compounds with the advanced delivery capabilities of nanotechnology, researchers aim to develop more effective and less toxic cancer treatments. nih.gov

Interactive Data Table of Research Findings

The following table summarizes key research findings related to the bioactivity of various indazole derivatives, providing a comparative overview of their therapeutic potential.

Compound/Derivative ClassBiological Target/ApplicationKey FindingsReference
Indazole DerivativesKinase Inhibition (Anticancer)Effective inhibitors of tyrosine kinase, cyclin-dependent kinase, aurora kinase, EGFR, and VEGFR. nih.gov nih.gov
5-Bromo-6-fluoro-2-methyl-2H-indazoleEnzyme Inhibition (Respiratory Diseases)Inhibits phosphoinositide 3-kinase δ.
Indazole DerivativesBacterial Gyrase B Inhibition (Antibacterial)Show excellent enzymatic and antibacterial activity. nih.gov nih.gov
BenzydamineAnti-inflammatoryReduces the release of pro-inflammatory cytokines. dovepress.com dovepress.com

Q & A

Basic: What synthetic methodologies are commonly employed for 5-Bromo-2,6-dimethyl-2H-indazole, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via alkylation of a brominated indazole precursor. For example, analogous routes involve reacting 5-bromo-1H-indazole with methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaH in DMF at 60–80°C) . Optimization includes:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and selectivity.
  • By-product mitigation : Chromatographic purification (silica gel, ethyl acetate/hexane eluent) isolates the target compound from positional isomers or over-alkylated by-products .
    Key validation : Thin-layer chromatography (TLC) monitors progress, while NMR (e.g., δ 2.5–3.0 ppm for methyl groups) confirms substitution patterns .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Identifies methyl groups (singlets at δ ~2.5 ppm for CH3) and aromatic protons (coupling patterns confirm substitution) .
  • Mass spectrometry (MS) : Bromine’s isotopic signature (M+2 peak at ~1:1 ratio for 79Br/81Br) confirms molecular weight .
  • Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N/Br percentages .
  • X-ray crystallography : Resolves ambiguities in regiochemistry via SHELX-refined structures (e.g., C–Br bond lengths ~1.9 Å) .

Basic: What storage protocols ensure the stability of this compound in long-term studies?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (common in brominated aromatics) .
  • Moisture control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis.
  • Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Advanced: How can researchers resolve discrepancies between computational docking predictions and experimental binding data for this compound?

Answer:

  • Docking parameters : Use Lamarckian genetic algorithms (AutoDock 3.0) to account for ligand flexibility and torsional degrees of freedom .
  • Validation steps :
    • Compare docking poses with crystallographic data (if available) using SHELX-refined protein-ligand structures .
    • Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics empirically .
  • Adjustments : Refine force fields (e.g., AMBER) to better model halogen bonding interactions involving the bromine atom .

Advanced: What strategies address crystallographic refinement challenges for this compound?

Answer:

  • Disorder modeling : Use SHELXL’s PART instruction to resolve overlapping electron density from methyl or bromine groups .
  • Thermal parameters : Apply anisotropic refinement (ADPs) for heavy atoms (Br, C) while restraining lighter atoms (H) with ISOR commands .
  • Cross-validation : Compare refined bond angles/lengths with Cambridge Structural Database (CSD) entries for similar indazole derivatives .

Advanced: How should researchers optimize regioselectivity to minimize by-products during alkylation of brominated indazoles?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) at reactive N–H sites to steer alkylation to the desired position .
  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic conditions .
  • Post-synthesis analysis : LC-MS identifies by-products (e.g., N1 vs. N2 alkylation isomers), guiding solvent/temperature adjustments .

Advanced: How can DFT calculations reconcile discrepancies in electronic properties between experimental and theoretical data?

Answer:

  • Basis set selection : Employ hybrid functionals (B3LYP) with triple-zeta basis sets (6-311++G(d,p)) to model bromine’s polarizability .
  • Solvent effects : Include implicit solvation (PCM model) to mimic experimental conditions (e.g., DMSO) .
  • Validation : Compare calculated UV-Vis spectra (TD-DFT) with experimental data; adjust HOMO-LUMO gaps using empirical scaling factors .

Advanced: What methodologies validate the biological relevance of this compound in kinase inhibition studies?

Answer:

  • Kinase profiling : Screen against a panel of kinases (e.g., CDK2, EGFR) using fluorescence polarization assays .
  • Cellular assays : Measure IC50 values in cancer cell lines (e.g., MCF-7) via MTT or BrdU proliferation assays (ensure BrdU is distinct from the target compound) .
  • Structural insights : Co-crystallize the compound with target kinases and refine using SHELX to identify key binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.